1,2-Ethanediamine, N,N-dimethyl-N'-2-pyridinyl-N'-(2-thienylmethyl)-,N-oxide
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Overview
Description
1,2-Ethanediamine, N,N-dimethyl-N’-2-pyridinyl-N’-(2-thienylmethyl)-,N-oxide is a complex organic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyridinyl and thienylmethyl group, contributing to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Ethanediamine, N,N-dimethyl-N’-2-pyridinyl-N’-(2-thienylmethyl)-,N-oxide typically involves multiple steps, starting with the preparation of the core 1,2-ethanediamine structure. The subsequent steps involve the introduction of the pyridinyl and thienylmethyl groups through various organic reactions, such as nucleophilic substitution and oxidation reactions. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,2-Ethanediamine, N,N-dimethyl-N’-2-pyridinyl-N’-(2-thienylmethyl)-,N-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties and reactivity.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially changing its biological activity.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. The reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce different oxidized derivatives, while substitution reactions can yield a variety of substituted compounds with altered chemical and biological properties.
Scientific Research Applications
1,2-Ethanediamine, N,N-dimethyl-N’-2-pyridinyl-N’-(2-thienylmethyl)-,N-oxide has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential therapeutic applications, such as drug development and delivery systems.
Industry: It is utilized in the production of various chemical products, including pesticides and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1,2-Ethanediamine, N,N-dimethyl-N’-2-pyridinyl-N’-(2-thienylmethyl)-,N-oxide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-N’-(2-pyridinyl)-N’-(2-thienylmethyl)-1,2-ethanediamine: A closely related compound with similar structural features.
Methapyrilene hydrochloride: Another compound with a similar core structure but different functional groups.
Uniqueness
1,2-Ethanediamine, N,N-dimethyl-N’-2-pyridinyl-N’-(2-thienylmethyl)-,N-oxide stands out due to its unique combination of pyridinyl and thienylmethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
78761-79-2 |
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Molecular Formula |
C14H19N3OS |
Molecular Weight |
277.39 g/mol |
IUPAC Name |
N,N-dimethyl-2-[pyridin-2-yl(thiophen-2-ylmethyl)amino]ethanamine oxide |
InChI |
InChI=1S/C14H19N3OS/c1-17(2,18)10-9-16(12-13-6-5-11-19-13)14-7-3-4-8-15-14/h3-8,11H,9-10,12H2,1-2H3 |
InChI Key |
GNZXFNTUTAEIJV-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(CCN(CC1=CC=CS1)C2=CC=CC=N2)[O-] |
Origin of Product |
United States |
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